8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine analogs can be efficiently achieved through several methodologies. For instance, the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid involves amide activation, reduction, and cyclization steps (Singh et al., 2007). This process highlights the versatility of starting materials and the efficiency of synthesis techniques in accessing the bicyclic azabicycle framework.
Molecular Structure Analysis
The molecular structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives exhibits unique conformational preferences due to its bicyclic nature. Studies on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have shown preferred chair-envelope conformations, which are crucial for understanding their chemical reactivity and interaction with biological targets (Diez et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives is influenced by the presence of functional groups and the bicyclic structure. For example, derivatives have been synthesized to explore their affinity at D2 and 5-HT2A receptors, demonstrating the compound's versatility in medicinal chemistry applications (Thomson et al., 2006).
Physical Properties Analysis
The physical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The crystal structures of related compounds, such as N-benzoyl derivatives, have been determined to clarify their reactivity and interaction potential, providing insights into their physical characteristics (Yamane et al., 1992).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for the application of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives. Research into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids demonstrates the creation of conformationally constrained dipeptide isosteres, showcasing the chemical versatility and potential applications of these compounds (Guarna et al., 1999).
Scientific Research Applications
Enantioselective Construction : The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial for the synthesis of tropane alkaloids. Various methods enable direct stereochemical control in transformation or desymmetrization processes, playing a significant role in organic synthesis (S. Rodríguez et al., 2021).
Drug Discovery Applications : A new analogue of 2-amino-adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, shows promise for use in drug discovery and pharmaceutical applications (V. Kubyshkin et al., 2009).
Schizophrenia Drug Discovery : Novel azabicyclic amines exhibit significant activity at the 7 nicotinic acetylcholine receptor, which is potentially beneficial for schizophrenia drug discovery (Daniel P. Walker et al., 2008).
Synthesis of Unsymmetrical Ureas : A high-yield synthetic route for preparing unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold has been developed. This method uses nortropane-8-carbonyl chlorides as key intermediates and is significant for creating diverse pharmaceutical compounds (A. Agarkov & S. Gilbertson, 2008).
Cocaine Abuse Treatment : The 8alpha-phenyl compound 8a has shown potential as a site-specific treatment agent for cocaine abuse, with potential applications in clinical trials (Deog-Il Kim et al., 2003).
Zoanthamine Alkaloids : Functionalized 8-oxa-6-azabicyclo[3.2.1]octanes have been synthesized, which can be easily incorporated into various structures exhibiting pharmacophore characteristics found in zoanthamine alkaloids, important in marine natural product chemistry (David R. Williams et al., 2007).
Synthesis of Epibatidine Analogs : A method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, has been developed. This is significant for synthesizing compounds with potential pharmacological applications (I. Babkin et al., 2015).
Neurokinin (NK1) Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers have been identified as a novel series of NK1 antagonists with potential therapeutic applications in neuropsychiatric disorders (Ian T Huscroft et al., 2006).
Dopamine Transporter Inhibitors : Compounds based on the 2,3-disubstituted 6-azabicyclo[3.2.1]octane structure have been explored as dopamine transporter inhibitors, offering insights into the development of novel therapeutics for conditions like Parkinson's disease (J. Quirante et al., 2004).
Muscarinic Activity in Alzheimer's Disease : The synthesis of certain azabicyclo[3.3.0]octanyl methyl-substituted aromatic heterocycles has demonstrated muscarinic activity, suggesting potential for Alzheimer's disease drug development (T. Suzuki et al., 1999).
Synthetic Cocaine Impurities : Studies have identified various synthetic cocaine impurities containing the 8-azabicyclo[3.2.1]octane structure, contributing to forensic science and illicit drug analysis (D. A. Cooper & A. Allen, 1984).
Asymmetric Synthesis in Radiopharmaceuticals : Asymmetric dealkoxycarbonylation using porcine liver esterase has been explored for synthesizing radiopharmaceuticals related to cocaine for diagnosing Parkinson's disease (M. Node et al., 1999).
Future Directions
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this compound and its derivatives, indicating potential future directions in this area of research .
properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXPIKAEAYGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262720 | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
CAS RN |
96901-92-7, 76272-36-1 | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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